7-Iodo-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 864866-44-4 . It has a molecular weight of 245.02 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 245.02 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis Methods
7-Iodo-[1,2,4]triazolo[4,3-a]pyridine and related compounds can be synthesized using various methods. For example, Padalkar et al. (2011) demonstrated the synthesis of 1,2,4-triazolopyridines, including this compound, through oxidative intramolecular cyclization using [bis(trifluroacetoxy)iodo]benzene, highlighting the nontoxicity of the catalyst and the efficiency of the process (Padalkar et al., 2011). Similarly, El-Kurdi et al. (2021) synthesized triazolopyridines, noting their pharmaceutical applications, and highlighted the use of N-Chlorosuccinimide for oxidative cyclization (El-Kurdi et al., 2021).
Biological and Pharmaceutical Applications
The biological and pharmaceutical potential of triazolopyridines, including the 7-Iodo variant, has been extensively studied. Gandikota et al. (2017) emphasized the diverse biological activities of these compounds, such as antimicrobial, antiviral, antifungal, and anticancer properties (Gandikota et al., 2017). Another study by Prakash et al. (2011) further reinforced the antimicrobial potential of these compounds through an iodine(III)-mediated synthetic approach (Prakash et al., 2011).
Safety and Hazards
The safety data sheet for 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
Compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold, such as 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine, are considered promising in the field of cancer immunotherapy . They are able to boost the immune response and work in synergy with other immunotherapeutic agents . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field .
Mechanism of Action
Target of Action
The primary target of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the maintenance of a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, allowing tumor cells to escape from immune control .
Mode of Action
This compound interacts with IDO1 by binding to its active site . This interaction inhibits the catalytic activity of IDO1, preventing the conversion of tryptophan into kynurenines . This inhibition boosts the immune response and works in synergy with other immunotherapeutic agents .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the kynurenine pathway . This pathway is the primary route of tryptophan catabolism, leading to the production of kynurenines . By inhibiting IDO1, this compound prevents the production of kynurenines, thereby disrupting the pathway .
Result of Action
The inhibition of IDO1 by this compound results in a boosted immune response . This can enhance the efficacy of existing immunotherapeutic drugs, making it a promising strategy in cancer immunotherapy .
Action Environment
The action of this compound is influenced by the tumor microenvironment . The overexpression of IDO1 in this environment can lead to a dysregulation of immune tolerance and immunity . Therefore, the efficacy and stability of this compound may be influenced by factors such as the level of IDO1 expression and the overall state of the tumor microenvironment .
Properties
IUPAC Name |
7-iodo-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSOSULAYFHBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.